tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate

Conformational Analysis Stereoelectronic Effects Computational Chemistry

This tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1009075-48-2) is a chirally defined cis-configured scaffold critical for factor Xa inhibitor synthesis and CNS drug programs. The (3R,4S) stereochemistry dictates precise 3D molecular recognition—racemic or trans isomers cannot substitute without risking potency loss or costly chiral separation. The Boc-protected amine enables downstream elaboration while the fluorine enhances metabolic stability and blood-brain barrier penetration. Sourcing this exact enantiomer ensures reproducible results in asymmetric synthesis and target-specific assays.

Molecular Formula C9H17FN2O2
Molecular Weight 204.24 g/mol
CAS No. 1009075-48-2
Cat. No. B1453283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
CAS1009075-48-2
Molecular FormulaC9H17FN2O2
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C(C1)F)N
InChIInChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7+/m0/s1
InChIKeyDXQXHFOCKKIWJL-NKWVEPMBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1009075-48-2): Chiral Fluorinated Pyrrolidine Building Block for Medicinal Chemistry


tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate (CAS 1009075-48-2) is a chiral, cis-configured fluorinated pyrrolidine derivative featuring a Boc-protected amine . This heterocyclic scaffold serves as a versatile building block in medicinal chemistry, enabling the construction of bioactive molecules with enhanced lipophilicity and metabolic stability conferred by the fluorine atom . Its defined (3R,4S) stereochemistry is critical for applications requiring precise three-dimensional molecular recognition .

Why Generic Substitution of tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate Fails: Stereochemical and Functional Differentiation


Substitution with a generic '3-amino-4-fluoropyrrolidine' or an alternative stereoisomer is not scientifically equivalent due to the profound impact of stereochemistry on molecular conformation and biological target engagement [1]. The cis-(3R,4S) configuration imposes a distinct three-dimensional arrangement that dictates its behavior in asymmetric synthesis, protein-ligand interactions, and downstream pharmacodynamic outcomes [2]. Using a racemic mixture, a trans isomer, or an enantiomer can lead to divergent potency, altered selectivity, or complete loss of activity in target-specific assays, rendering procurement based solely on core structure a high-risk strategy for reproducible research and development [3].

Product-Specific Quantitative Evidence: Differentiating tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate from Analogs


Stereochemical Impact on Conformational Stability: Cis-(3R,4S) vs. Trans and Other Stereoisomers

The cis-(3R,4S) configuration of the target compound imposes a specific conformational bias on the pyrrolidine ring, distinct from its trans and other stereoisomeric counterparts. Quantum chemical calculations at the B3LYP-D3BJ/6-311++G** level reveal that the relative energies of favored conformations in difluorinated pyrrolidines are highly sensitive to stereochemistry, with the fluorine gauche effect and nN→σ*CF anomeric interactions playing key roles [1]. While the target compound is monofluorinated, these underlying stereoelectronic principles directly translate to its conformational landscape, influencing its presentation of functional groups in chemical reactions and biological binding events compared to other stereoisomers.

Conformational Analysis Stereoelectronic Effects Computational Chemistry

Enantiomeric Purity for Asymmetric Synthesis: (3R,4S) vs. Racemate

The target compound is provided as a single, defined (3R,4S) enantiomer, whereas a racemic mixture (cis-3-amino-4-fluoropyrrolidine) contains equal amounts of both (3R,4S) and (3S,4R) enantiomers. In asymmetric synthesis, using a racemic building block leads to diastereomeric products that are difficult to separate and confound structure-activity relationships [1]. The use of an enantiopure building block like the target compound directly installs the desired stereochemistry, avoiding yield loss and purification challenges associated with late-stage chiral resolution or separation of diastereomers [2].

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis

Comparative Lipophilicity: Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs

The presence of a fluorine atom on the pyrrolidine ring of the target compound increases its lipophilicity compared to non-fluorinated analogs. This physicochemical alteration can enhance membrane permeability and metabolic stability of derived drug candidates . While direct logP data for the target compound is not provided in the open literature, it is well-established that strategic fluorination of heterocycles like pyrrolidine increases logD by approximately 0.5-1.0 units compared to the parent non-fluorinated scaffold [1].

Lipophilicity Pharmacokinetics Medicinal Chemistry

High-Value Application Scenarios for tert-Butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate


Synthesis of Stereochemically Defined Factor Xa Inhibitors

The (3R,4S)-configured target compound is a critical building block for the synthesis of aminopyrrolidine-based factor Xa inhibitors, where precise stereochemistry dictates binding affinity to the enzyme's active site [1]. Using the correct enantiomer ensures the desired three-dimensional fit, avoiding the need for costly chiral separations downstream.

Development of Conformationally Constrained Peptidomimetics

Incorporation of the fluorinated pyrrolidine scaffold into peptide backbones introduces conformational rigidity and enhances metabolic stability. The specific (3R,4S) stereochemistry influences the overall conformation of the peptidomimetic, impacting its interaction with biological targets such as proteases or G-protein coupled receptors [2].

Lead Optimization in CNS Drug Discovery Programs

The fluorine atom increases lipophilicity, improving blood-brain barrier permeability of derived compounds. The target compound serves as a key intermediate for introducing a metabolically stable, chiral amine motif into CNS-penetrant drug candidates, where enhanced brain exposure is a primary optimization goal .

Asymmetric Synthesis of Fluorinated Quinolone Antibiotics

The (3R,4S)-3-amino-4-fluoropyrrolidine core is a known precursor to the C-7 substituent of certain quinolone antibiotics. The specific stereochemistry of the pyrrolidine ring is essential for achieving optimal antibacterial potency and safety profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.